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molecular formula C14H10O2 B8775905 2-Methoxyfluoren-9-one CAS No. 3133-07-1

2-Methoxyfluoren-9-one

Cat. No. B8775905
M. Wt: 210.23 g/mol
InChI Key: QNBZCSMULZKFNV-UHFFFAOYSA-N
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Patent
US05079260

Procedure details

A solution of 2-hydroxyfluorenone (5 g, 25 5 mmol) in 500 mL methylene chloride was charged with 100 mL solution of 1N NaOH (4 g, 100 mmol), a solution of p-methyl tosylate (9.5 g, 51 mmol) in 200 mL of water and tetrabutylammonium hydrogen sulfate (0.2 g, catalytic) at room temperature. The reaction was monitored by TLC (silica, 25% ethyl acetate in hexane). The reaction mixture was stirred overnight at room temperature, the layers were separated. The organic layer was dried over MgSO. and evaporated. Short path chromatography of the residual solid (silica, 5% ethyl acetate in hexane) afforded 3.8 g (71.0%) of the methylated product.
Name
2-hydroxyfluorenone
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
p-methyl tosylate
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
71%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3](=O)[C:4]2[C:12](=[CH:13][CH:14]=1)[C:11]1[C:6](=[CH:7]C=C[CH:10]=1)[CH:5]=2.[OH-:16].[Na+].[C:18]([O:21][CH2:22][CH3:23])(=O)C>C(Cl)Cl.O.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCC>[CH3:18][O:21][C:22]1[CH:23]=[CH:10][C:11]2[C:12]3[C:4](=[CH:3][CH:2]=[CH:14][CH:13]=3)[C:5](=[O:16])[C:6]=2[CH:7]=1 |f:1.2,6.7|

Inputs

Step One
Name
2-hydroxyfluorenone
Quantity
5 g
Type
reactant
Smiles
OC=1C(C2=CC3=CC=CC=C3C2=CC1)=O
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
p-methyl tosylate
Quantity
9.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO
CUSTOM
Type
CUSTOM
Details
and evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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